![molecular formula C6H11NO4 B1267530 3-[(乙氧羰基)氨基]丙酸 CAS No. 4244-81-9](/img/structure/B1267530.png)

3-[(乙氧羰基)氨基]丙酸

描述

Synthesis Analysis

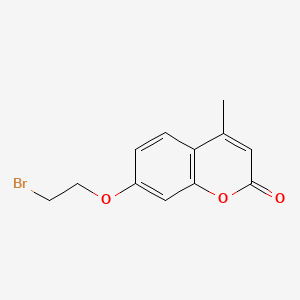

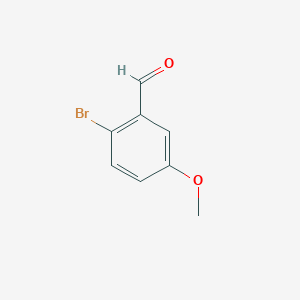

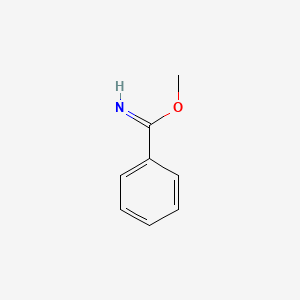

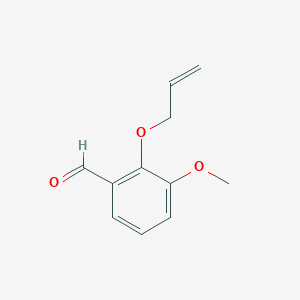

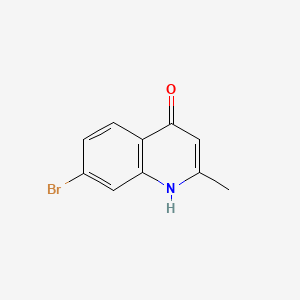

The synthesis of 3-[(Ethoxycarbonyl)amino]propanoic acid derivatives involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired chemical structure. For example, one pathway involves the esterification and etherification of 4-methylsalicylic acid, leading to ethyl 2-ethoxy-4-methylbenzonate, which undergoes further carboxylation and selective hydrolysis to yield a compound related to 3-[(Ethoxycarbonyl)amino]propanoic acid with an overall yield of 58% (W. Mi, 2006).

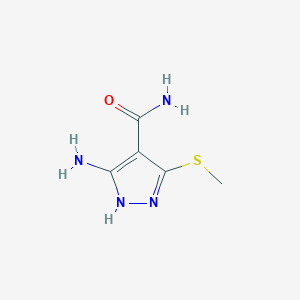

Molecular Structure Analysis

The molecular structure of compounds related to 3-[(Ethoxycarbonyl)amino]propanoic acid has been thoroughly investigated using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal that such compounds often crystallize in specific space groups and are stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions, which play a crucial role in their structural conformation (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Compounds like 3-[(Ethoxycarbonyl)amino]propanoic acid participate in various chemical reactions that modify their structure and properties. These reactions include condensation polymerization, where N-dithiocarbonyl ethoxycarbonyl-amino acids are synthesized from amino acids and ethyl chlorocarbonate at low temperatures to form polypeptides (T. Higashimura et al., 1966).

Physical Properties Analysis

The physical properties of these compounds, such as their solubility, melting points, and crystal structures, are influenced by their molecular structure and intermolecular interactions. The detailed characterization of these properties aids in understanding the material's behavior in various conditions and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical species, are critical for designing synthetic pathways and understanding the compound's behavior in biological systems. Studies focusing on the ethoxycarbonylation reactions and subsequent transformations provide insight into the versatility of these compounds in synthetic organic chemistry (M. Paik & Kyoung‐Rae Kim, 2004).

科学研究应用

合成中的生物催化

Mukherjee 和 Martínez (2011) 探索了使用商业脂肪酶作为生物催化剂合成 β-取代-γ-氨基酸前体的用途,使用各种脂肪族和芳香族 3-取代-3-氰基-2-(乙氧羰基)丙酸乙酯。该方法提供了具有高对映和非对映选择性的旋光活性化合物实用且有效的合成方法 (Mukherjee & Martínez, 2011)。

化学结构分析

Venkatesan 等人 (2016) 通过 X 射线晶体学、光谱学方法和量子化学计算对 (2E)-2-(乙氧羰基)-3-[(4-甲氧基苯基)氨基]丙-2-烯酸进行了表征。该研究提供了对该化合物的分子相互作用和稳定性的见解 (Venkatesan 等人,2016)。

心肌作用的临床前评估

Ivkin 和 Karpov (2022) 对 4-[(3-乙氧基-3-氧代丙酰)氨基]苯甲酸 (etmaben) 进行了临床前研究,表现出心肌作用。该研究包括作用机制、药理作用、毒性和药代动力学,表明具有积极的安全性和心肌作用 (Ivkin & Karpov, 2022)。

不对称生物催化

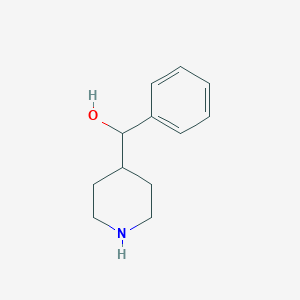

Li 等人 (2013) 研究了使用甲基杆菌 Y1-6 的不对称生物催化,用于生产 S-3-氨基-3-苯基丙酸,这是一种重要的药物中间体。该研究突出了生物催化在药物合成中的潜力 (Li 等人,2013)。

材料科学的可再生结构单元

Trejo-Machin 等人 (2017) 探索了将 3-(4-羟基苯基)丙酸用作聚苯并恶嗪合成的可再生结构单元。这种方法展示了在材料科学中使用可持续化合物的潜力 (Trejo-Machin 等人,2017)。

聚合物科学中的功能性改性

Aly 和 El-Mohdy (2015) 研究了通过与各种胺(包括 2-氨基-3-(4-羟基苯基)丙酸)缩合对聚乙烯醇/丙烯酸水凝胶进行改性,展示了增强的溶胀性能和潜在的医学应用 (Aly & El-Mohdy, 2015)。

缓蚀

Gupta 等人 (2016) 合成了基于半胱氨酸的席夫碱,包括 3-巯基-2-((4-甲氧基亚苄基)氨基)丙酸,并评估了它们对低碳钢的缓蚀性能。这些化合物显示出显着的效率,突出了它们在腐蚀防护中的潜力 (Gupta 等人,2016)。

安全和危害

属性

IUPAC Name |

3-(ethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-2-11-6(10)7-4-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSPMIBZXMYETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283549 | |

| Record name | 3-[(ethoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Ethoxycarbonyl)amino]propanoic acid | |

CAS RN |

4244-81-9 | |

| Record name | β-Alanine, N-(ethoxycarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4244-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 32067 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC32067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(ethoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)